molecular formula C13H13FO4S B15260251 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione

6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione

Cat. No.: B15260251
M. Wt: 284.30 g/mol
InChI Key: OXDWXOFIHGILJB-UHFFFAOYSA-N
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Description

6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione typically involves multiple steps. One common method involves the use of 2,4-dibromoalkylbutyrate as a raw material. The synthesis proceeds through a series of reactions, including bromination, dehydrobromination, and cyclization, to form the desired spiro compound . The reaction conditions are generally mild, and the process does not require the use of expensive catalysts like Pd/C.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of readily available raw materials and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione include:

Uniqueness

The uniqueness of 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione lies in its spiro structure, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H13FO4S

Molecular Weight

284.30 g/mol

IUPAC Name

6-fluoro-1',1'-dioxospiro[3H-chromene-2,4'-thiane]-4-one

InChI

InChI=1S/C13H13FO4S/c14-9-1-2-12-10(7-9)11(15)8-13(18-12)3-5-19(16,17)6-4-13/h1-2,7H,3-6,8H2

InChI Key

OXDWXOFIHGILJB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC12CC(=O)C3=C(O2)C=CC(=C3)F

Origin of Product

United States

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